1-(1-Ethyl-1h-pyrazol-4-yl)-n-[(1-isopropyl-1h-pyrazol-5-yl)methyl]methanamine
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Overview
Description
1-(1-Ethyl-1h-pyrazol-4-yl)-n-[(1-isopropyl-1h-pyrazol-5-yl)methyl]methanamine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Ethyl-1h-pyrazol-4-yl)-n-[(1-isopropyl-1h-pyrazol-5-yl)methyl]methanamine typically involves the following steps:
Formation of Pyrazole Rings: The initial step involves the formation of the pyrazole rings through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.
Alkylation: The pyrazole rings are then alkylated using ethyl and isopropyl halides in the presence of a base such as potassium carbonate.
Coupling Reaction: The final step involves the coupling of the alkylated pyrazole rings with methanamine under controlled conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Ethyl-1h-pyrazol-4-yl)-n-[(1-isopropyl-1h-pyrazol-5-yl)methyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for halogenation reactions.
Major Products:
Oxidation Products: Corresponding oxides and hydroxyl derivatives.
Reduction Products: Reduced amines and alcohols.
Substitution Products: Halogenated derivatives and other substituted compounds.
Scientific Research Applications
1-(1-Ethyl-1h-pyrazol-4-yl)-n-[(1-isopropyl-1h-pyrazol-5-yl)methyl]methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1-Ethyl-1h-pyrazol-4-yl)-n-[(1-isopropyl-1h-pyrazol-5-yl)methyl]methanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.
Comparison with Similar Compounds
- 1-(1-Ethyl-1H-pyrazol-4-yl)ethanone
- 1-(1-Isopropyl-1H-pyrazol-5-yl)methanamine
- 1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine
Comparison:
- Structural Differences: The presence of different alkyl groups and additional functional groups in similar compounds.
- Unique Properties: 1-(1-Ethyl-1h-pyrazol-4-yl)-n-[(1-isopropyl-1h-pyrazol-5-yl)methyl]methanamine has unique properties due to its specific structure, which may result in distinct biological and chemical activities.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C13H22ClN5 |
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Molecular Weight |
283.80 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-4-yl)methyl]-1-(2-propan-2-ylpyrazol-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C13H21N5.ClH/c1-4-17-10-12(8-16-17)7-14-9-13-5-6-15-18(13)11(2)3;/h5-6,8,10-11,14H,4,7,9H2,1-3H3;1H |
InChI Key |
VKGIIXWCYOCKCK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CNCC2=CC=NN2C(C)C.Cl |
Origin of Product |
United States |
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